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Compound of Interest

2-(Benzyloxy)-5-
Compound Name:
bromobenzaldehyde

Cat. No. BOSS5558

This guide provides an in-depth analysis of the characterization of 2-(Benzyloxy)-5-
bromobenzaldehyde, a valuable intermediate in organic synthesis and drug development.
Given the relative scarcity of published, peer-reviewed spectral data for this specific isomer,
this document serves as a practical guide for researchers. We will establish an expected
spectroscopic profile by leveraging foundational principles of Nuclear Magnetic Resonance
(NMR) and Mass Spectrometry (MS), supported by comparative data from structurally
analogous compounds. Our objective is to provide a robust, self-validating framework for the
unequivocal identification and quality assessment of this molecule.

Core Physicochemical Data and Molecular Structure

A precise understanding of the molecule's basic properties is the foundation of any analytical
endeavor. 2-(Benzyloxy)-5-bromobenzaldehyde possesses the molecular formula
C14H11BrO2 and a molecular weight of approximately 291.14 g/mol .[1]
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Property Value Source
CAS Number 121124-94-5 [1]12]
Molecular Formula C14H11BrO2 [1][2]
Molecular Weight 291.14 g/mol [11[2]
Appearance Off-white to light brown solid [1]
Melting Point 73-74 °C [1]

To facilitate a clear discussion of the NMR data, the atoms in the molecule are numbered as
follows:

Caption: Numbering scheme for 2-(Benzyloxy)-5-bromobenzaldehyde.

'H NMR Spectroscopic Analysis: A Predictive and
Comparative Approach

The *H NMR spectrum is paramount for confirming the arrangement of protons in a molecule.
For 2-(Benzyloxy)-5-bromobenzaldehyde, we can predict a distinct set of signals based on
established chemical shift principles and by drawing comparisons with related structures.

Expertise & Causality: Why the Peaks Appear Where
They Do

The spectrum can be logically divided into three regions:

o Aldehydic Proton (H7): This proton is directly attached to a carbonyl carbon, which is highly
electron-withdrawing. This deshielding effect shifts its resonance significantly downfield,
typically into the 9.5-10.5 ppm range.[3][4] It is expected to be a singlet, as its closest non-
equivalent proton neighbors are more than three bonds away, resulting in negligible coupling.

o Aromatic Protons (H3, H4, H6, and Benzyl Phenyl): The protons on the substituted
benzaldehyde ring (H3, H4, H6) will be influenced by the electron-donating benzyloxy group
(-OBnN) and the electron-withdrawing, deshielding bromine atom and aldehyde group. We
predict H6 will be a doublet, coupled to H4. H4 will be a doublet of doublets, coupled to both

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5219988.htm
https://www.matrixscientific.com/product/buy-2-benzyloxy-5-bromobenzaldehyde
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5219988.htm
https://www.matrixscientific.com/product/buy-2-benzyloxy-5-bromobenzaldehyde
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5219988.htm
https://www.matrixscientific.com/product/buy-2-benzyloxy-5-bromobenzaldehyde
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5219988.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5219988.htm
https://www.benchchem.com/product/b055558?utm_src=pdf-body
https://www.benchchem.com/product/b055558?utm_src=pdf-body
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Synthesis_of_2_Allyloxy_3_bromobenzaldehyde.pdf
https://www.docbrown.info/page06/spectra/benzaldehyde-nmr1h.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b055558?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

H6 and H3. H3 will be a doublet, coupled to H4. The five protons of the benzyl group's

phenyl ring will likely appear as a complex multiplet in the 7.3-7.5 ppm range, a characteristic

signal for a monosubstituted benzene ring attached to a non-conjugating group.

e Benzylic Protons (H8): The two protons of the methylene bridge (-CHz-) are adjacent to an

oxygen atom and a phenyl ring. This environment places their signal in the 4.5-5.5 ppm

range. Because they are chemically equivalent, they will appear as a sharp singlet.

Predicted *H NMR Data and Comparative Analysis

The following table outlines the predicted *H NMR data in CDCIs and compares it with the

known data for the structurally similar 2-amino-5-bromobenzaldehyde to ground our predictions

in experimental evidence.[5]

Comparative
) Predicted Data: 2-Amino-

Predicted ) :

Proton ) ) Predicted Coupling 5-
) Chemical Shift o
Assignment ® ) Multiplicity Constant (J, bromobenzalde
, ppm
S Hz) hyde (8, ppm)
[5]
Aldehyde (H7) ~10.3 Singlet (s) N/A 9.79 (s)
H6 ~7.8 Doublet (d) J = 2.5 (meta) 7.58 (d, J=2.4)
Doublet of J = 8.8 (ortho), 7.37 (dd, J=8.8,
H4 ~7.6
Doublets (dd) 2.5 (meta) 2.3)

H3 ~7.0 Doublet (d) J = 8.8 (ortho) 6.56 (d, J=8.8)
Benzyl Phenyl )

~7.3-75 Multiplet (m) N/A N/A
(5H)
Benzylic CH2 .

~5.2 Singlet (s) N/A N/A
(H8)

Protocol for *H NMR Spectrum Acquisition

This protocol ensures high-quality, reproducible data.
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e Sample Preparation: Dissolve 5-10 mg of 2-(Benzyloxy)-5-bromobenzaldehyde in
approximately 0.7 mL of deuterated chloroform (CDCIs). Add tetramethylsilane (TMS) as an
internal standard for referencing the chemical shift to 0.00 ppm.

e Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

e Acquisition Parameters:

o

Pulse Program: Standard single pulse (zg30).

[¢]

Spectral Width: -2 to 12 ppm.

[¢]

Acquisition Time: 3-4 seconds.

[e]

Relaxation Delay: 2 seconds.

o

Number of Scans: 16-64, depending on concentration.

o Data Processing: Apply Fourier transformation to the Free Induction Decay (FID). Perform
phase and baseline corrections. Integrate all signals and reference the spectrum to the TMS
peak.

13C NMR Spectroscopy Analysis

13C NMR provides direct insight into the carbon skeleton of the molecule. While less sensitive
than *H NMR, it is invaluable for confirming the number and electronic environment of all
carbon atoms.

Expertise & Causality: Interpreting the Carbon Signals

Key diagnostic signals in the 3C spectrum include:

o Aldehyde Carbonyl (C7): Similar to its attached proton, this carbon is extremely deshielded
and will appear significantly downfield, typically >190 ppm.[6]

o Aromatic Carbons: The 12 aromatic carbons will resonate in the 110-160 ppm range. C2
(bearing the -OBnN group) and C1 (adjacent to the aldehyde) will be the most downfield of the
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main ring carbons. C5 (attached to bromine) will be shifted upfield relative to an

unsubstituted carbon due to the "heavy atom effect".

e Benzylic Carbon (C8): The -CHz- carbon, bonded to an oxygen, will be found in the 65-75

ppm range.

Predicted Chemical Shift (9,

Carbon Assignment Notes
ppm)
Highly deshielded,
C7 (CHO) ~191 characteristic of an aldehyde.
[6]
Downfield due to direct
C2 (-OBn) ~160 attachment to electronegative
oxygen.
) Quaternary carbon of the
C9 (Benzyl ipso-C) ~136 )
benzyl ring.
Quaternary carbon, deshielded
C1 (-CHO) ~135
by the aldehyde group.
Cc4 ~133 Aromatic CH.
Aromatic CH carbons of the
C10, C12, C14 (Benzyl CH) ~128-129 ,
benzyl ring.
C6 ~125 Aromatic CH.
Shielded due to the heavy
C5 (-Br) ~116 )
bromine atom.
Aromatic CH, ortho to the
C3 ~115 _
electron-donating -OBn group.
Aliphatic carbon attached to
C8 (CH-2) ~71

oxygen.
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Mass Spectrometry Analysis: Fragmentation and
Isotopic Signature

Mass spectrometry provides the molecular weight and crucial structural information through
fragmentation analysis. For a molecule containing bromine, the isotopic pattern is a key
diagnostic feature.

Expertise & Causality: The Fragmentation Pathway

Under Electron lonization (El), 2-(Benzyloxy)-5-bromobenzaldehyde will ionize to form a
molecular ion [M]*e. Due to the natural abundance of bromine isotopes (’°Br and &Br in an
approximate 1:1 ratio), this molecular ion will appear as two peaks of nearly equal intensity at
m/z 290 and 292.

The primary fragmentation pathways are predictable based on the stability of the resulting
fragments:[7][8]

o Benzylic Cleavage: The most favorable fragmentation is the cleavage of the benzyl-oxygen
bond to form the highly stable benzyl cation (which can rearrange to the tropylium ion) at m/z
91. This is often the base peak in the spectrum.

¢ Loss of the Aldehyde Group: Cleavage of the bond between the aromatic ring and the
aldehyde group can lead to the loss of a CHO radical, resulting in an [M-29]* ion.

o Alpha-Cleavage: Loss of the hydrogen atom from the aldehyde can form a stable acylium
ion, [M-1]*.[9]
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Predicted EI-MS Fragmentation

[C7H4BrOz]e
(Radical)

[C14H10BrO2]*
m/z 289/291
(M-H)

[C14H11BrO2]*e
m/z 290/292

[C13H10BrOJ*
m/z 273/275
- C7HaBrO2¢ (M-CHO)

[C7H7]+
m/z 91
(Tropylium lon)

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 2-(Benzyloxy)-5-bromobenzaldehyde.

Predicted Mass Spectrum Fragments
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m/z (Mass/Charge)

Proposed Fragment lon

Notes

Molecular lon ([M]*e). The 1:1

290/ 292 [C1aH11BrO2]*e isotopic pattern is definitive for

one bromine atom.

[M-H]*. Loss of the aldehydic
289/291 [C14H10BrO2]*

hydrogen.[9]

[M-CHOJ]*. Loss of the formyl
2731275 [C13H10BrOJ* _

radical.

Base Peak. Tropylium ion from
91 [C7HA]* benzylic cleavage. Extremely

stable.

Phenyl cation, from
77 [CeHs]+ fragmentation of the benzyl

group.

Protocol for GC-MS Analysis

o Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a

volatile solvent like ethyl acetate or dichloromethane.

¢ Instrumentation:

o

o

[¢]

[¢]

e GC Oven Program:

Injector: Split/splitless injector at 250°C.

Carrier Gas: Helium at 1.0 mL/min.

o Initial Temperature: 100°C, hold for 2 min.

o Ramp: 20°C/min to 280°C.

Gas Chromatograph (GC): Agilent 7890B or equivalent, coupled to a Mass Spectrometer.

Column: HP-5ms (30 m x 0.25 mm, 0.25 um) or similar non-polar column.
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o Final Hold: 5 min at 280°C.

o Mass Spectrometer (MS) Conditions:
o lonization Source: Electron lonization (El) at 70 eV.
o Mass Range: Scan from m/z 40 to 450.
o Source Temperature: 230°C.

o Data Analysis: Identify the chromatographic peak for the compound and analyze the
corresponding mass spectrum, paying close attention to the molecular ion isotopic pattern
and the key fragment ions.[10]

Integrated Analytical Workflow

The true power of these techniques lies in their combined application. NMR confirms the
specific arrangement of atoms (connectivity), while MS confirms the overall mass and provides
complementary structural data through fragmentation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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